Taltirelin Acetate
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Overview
Description
Taltirelin Acetate is a synthetic analog of thyrotropin-releasing hormone (TRH), which mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It is primarily used for its neuroprotective, nootropic, and analgesic effects . This compound is marketed under the tradename Ceredist and is used to improve motor function in patients with spinocerebellar degeneration .
Preparation Methods
The synthesis of Taltirelin Acetate involves several steps:
Starting Materials: SM1 and SM2 are used as starting materials.
Condensation Reaction: The first step involves a condensation reaction to form an intermediate.
Boc Group Removal: The Boc group is removed to generate another intermediate.
Final Condensation: Another condensation reaction is carried out to form the final intermediate.
Trt Group Removal: The Trt group is removed to obtain Taltirelin.
An alternative method involves using L-asparagine as a starting material and going through Friedel-Crafts acylation, esterification, methylation, and hydrogenation . The final product is obtained through purification, desalting, and freeze-drying .
Chemical Reactions Analysis
Taltirelin Acetate undergoes various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are not detailed.
Substitution Reactions: Substitution reactions are possible, particularly involving the imidazole ring.
Common Reagents: Common reagents include trifluoroacetic acid and crystallization solvents.
Major Products: The major product formed is Taltirelin itself, with high purity and stability.
Scientific Research Applications
Taltirelin Acetate has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect dopaminergic neurons and improve motor function in Parkinson’s disease models.
Nootropic Effects: It enhances cognitive functions and memory.
Analgesic Effects: It provides pain relief without significant side effects.
Central Nervous System Effects: It increases locomotor activity and antagonizes reserpine-induced hypothermia.
Mechanism of Action
Taltirelin Acetate exerts its effects by mimicking the actions of thyrotropin-releasing hormone (TRH). It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . It also promotes dopamine release in the central nervous system, which is mediated by vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH) . The compound affects the regulation of TH expression in striatal neurons, mediated by p-ERK1/2 .
Comparison with Similar Compounds
Taltirelin Acetate is unique compared to other TRH analogs due to its enhanced brain penetration, oral activity, and stability . Similar compounds include:
Protirelin: Another TRH analog used for diagnostic tests.
Triptorelin Acetate: Used for different therapeutic purposes.
Alantolactone: Another compound with neuroprotective effects.
This compound stands out due to its longer duration of action and higher stability in vivo .
Properties
IUPAC Name |
acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPSTSKDKFSRT-LFELFHSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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